molecular formula C22H17BrN2O4 B15021937 4-[(E)-{2-[(3-bromophenyl)carbonyl]hydrazinylidene}methyl]phenyl 4-methoxybenzoate

4-[(E)-{2-[(3-bromophenyl)carbonyl]hydrazinylidene}methyl]phenyl 4-methoxybenzoate

Cat. No.: B15021937
M. Wt: 453.3 g/mol
InChI Key: ISXDHERHIFFQBU-ZVHZXABRSA-N
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Description

4-[(E)-{2-[(3-bromophenyl)carbonyl]hydrazinylidene}methyl]phenyl 4-methoxybenzoate is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a hydrazinylidene group, a bromophenyl moiety, and a methoxybenzoate ester, making it a versatile molecule for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(E)-{2-[(3-bromophenyl)carbonyl]hydrazinylidene}methyl]phenyl 4-methoxybenzoate typically involves a multi-step process. The initial step often includes the preparation of 3-bromobenzoyl hydrazine, which is then reacted with 4-methoxybenzaldehyde under specific conditions to form the desired compound. The reaction conditions usually involve the use of solvents like ethanol or methanol and may require catalysts to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under controlled temperatures and pressures. The use of automated systems ensures consistency and efficiency in the production process. Purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

4-[(E)-{2-[(3-bromophenyl)carbonyl]hydrazinylidene}methyl]phenyl 4-methoxybenzoate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reagents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The bromine atom in the bromophenyl group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in ethanol.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of various substituted phenyl derivatives.

Scientific Research Applications

4-[(E)-{2-[(3-bromophenyl)carbonyl]hydrazinylidene}methyl]phenyl 4-methoxybenzoate has numerous applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-[(E)-{2-[(3-bromophenyl)carbonyl]hydrazinylidene}methyl]phenyl 4-methoxybenzoate involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or interact with cellular receptors, leading to a cascade of biochemical events. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 4-[(E)-{2-[(4-chlorophenyl)carbonyl]hydrazinylidene}methyl]phenyl 4-methoxybenzoate
  • 4-[(E)-{2-[(3-fluorophenyl)carbonyl]hydrazinylidene}methyl]phenyl 4-methoxybenzoate

Uniqueness

4-[(E)-{2-[(3-bromophenyl)carbonyl]hydrazinylidene}methyl]phenyl 4-methoxybenzoate is unique due to the presence of the bromine atom, which imparts distinct chemical reactivity and biological activity compared to its chlorinated or fluorinated analogs. This uniqueness makes it a valuable compound for specialized applications in research and industry.

Properties

Molecular Formula

C22H17BrN2O4

Molecular Weight

453.3 g/mol

IUPAC Name

[4-[(E)-[(3-bromobenzoyl)hydrazinylidene]methyl]phenyl] 4-methoxybenzoate

InChI

InChI=1S/C22H17BrN2O4/c1-28-19-11-7-16(8-12-19)22(27)29-20-9-5-15(6-10-20)14-24-25-21(26)17-3-2-4-18(23)13-17/h2-14H,1H3,(H,25,26)/b24-14+

InChI Key

ISXDHERHIFFQBU-ZVHZXABRSA-N

Isomeric SMILES

COC1=CC=C(C=C1)C(=O)OC2=CC=C(C=C2)/C=N/NC(=O)C3=CC(=CC=C3)Br

Canonical SMILES

COC1=CC=C(C=C1)C(=O)OC2=CC=C(C=C2)C=NNC(=O)C3=CC(=CC=C3)Br

Origin of Product

United States

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